molecular formula C12H15NO B6198718 1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2731009-22-4

1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine

Cat. No.: B6198718
CAS No.: 2731009-22-4
M. Wt: 189.3
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Description

1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is a bicyclic amine compound that was first synthesized in the 1960s by a team of Japanese chemists led by Dr. H. Nagai. This compound is structurally similar to amphetamine and is characterized by a unique bicyclic ring system

Preparation Methods

The synthesis of 1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves photochemical [2 + 2] cycloaddition reactions. This method is efficient for constructing the bicyclic ring system . The reaction conditions often include the use of alkenes and photochemical activation to achieve the desired product. Industrial production methods may involve scaling up this photochemical process to produce larger quantities of the compound .

Chemical Reactions Analysis

1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to amphetamine makes it a subject of interest in neurochemical studies.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as neurotransmitter receptors. The bicyclic ring system allows it to fit into specific binding sites, influencing the activity of these receptors. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects .

Comparison with Similar Compounds

1-{3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its bicyclic structure, which distinguishes it from other similar compounds. Some related compounds include:

    Amphetamine: Similar in structure but lacks the bicyclic ring system.

    Cyclopropane derivatives: These compounds also feature a bicyclic structure but differ in their specific ring configurations.

    1-{4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine: A closely related compound with a different substitution pattern on the bicyclic ring.

This uniqueness makes this compound a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2731009-22-4

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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